REACTION_CXSMILES
|
[CH:1](Cl)([O:6][CH:7]([F:9])[F:8])[C:2]([F:5])([F:4])[F:3].[F-:11].[K+]>>[CH:7]([O:6][CH:1]([C:2]([F:5])([F:4])[F:3])[F:11])([F:9])[F:8] |f:1.2|
|
Name
|
|
Quantity
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171 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(OC(F)F)Cl
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
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UNSPECIFIED
|
Setpoint
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278 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 278° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mass was heated
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was then cooled to room temperature for transfer to the laboratory
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Type
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DISTILLATION
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Details
|
Products were then distilled into a dry ice cooled trap
|
Type
|
TEMPERATURE
|
Details
|
by heating the autoclave on a hot plate
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Type
|
DISTILLATION
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Details
|
The trap contents (134 g) were distilled through a four foot vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)OC(F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 13.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |